

In-Depth Technical Guide to Diglycolic Acid-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diglycolic acid-d4*

Cat. No.: *B15088418*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **Diglycolic acid-d4**. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work.

Core Chemical Properties

Diglycolic acid-d4, the deuterated analogue of diglycolic acid, is primarily utilized as an internal standard in quantitative analytical methods, such as mass spectrometry, to ensure accuracy and precision.^[1] Its physical and chemical properties are summarized in the tables below.

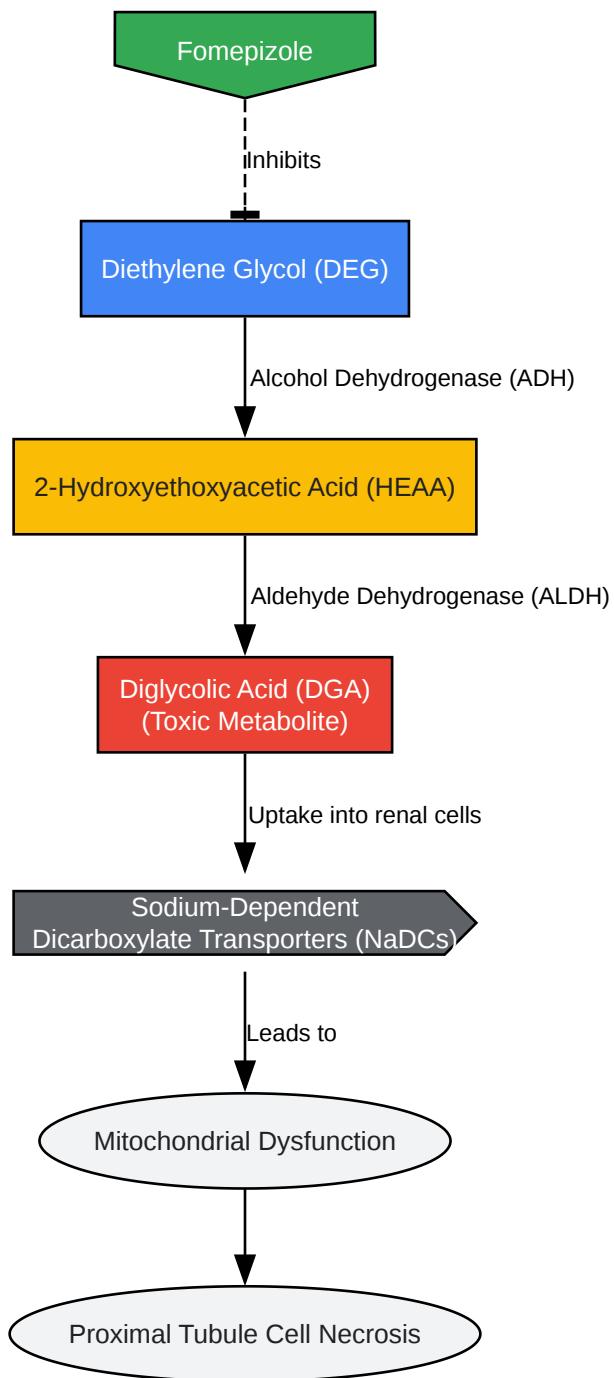
Identifier	Value
IUPAC Name	2,2'-Oxydiacetic-2,2,2',2'-d4 acid
Synonyms	Diglycolic-2,2,2',2'-d4 acid, 3-Oxapentanedioic-d4 Acid
CAS Number	1032504-39-4
Molecular Formula	C ₄ H ₂ D ₄ O ₅
Molecular Weight	138.11 g/mol
Isotopic Purity	≥98 atom % D
Chemical Purity	≥98%
Property	Value
Appearance	White to off-white solid/flakes
Melting Point	140-144 °C
Boiling Point	Not explicitly stated for deuterated form; 250-255°C for unlabeled.[2]
Solubility	Soluble in water, methanol, and ethanol.[3][4]
pKa (unlabeled)	pKa1: 2.79, pKa2: 3.93 (at 20°C)[5]
Stability	Stable under recommended storage conditions (room temperature, in a well-sealed container). [2] Incompatible with strong oxidizing agents.[2]

Synthesis and Isotopic Labeling

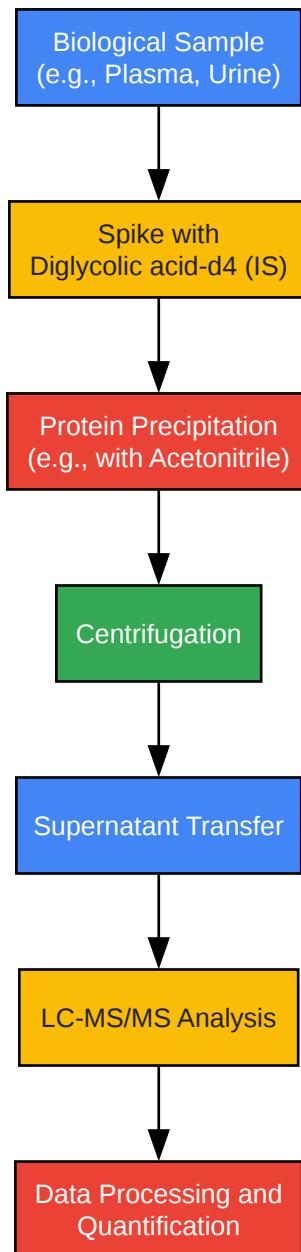
While a detailed, publicly available step-by-step synthesis protocol for **Diglycolic acid-d4** is not available, likely due to its proprietary nature by commercial suppliers, a general understanding of its synthesis can be derived from established methods for deuterating carboxylic acids. The synthesis would involve introducing deuterium at the alpha positions to the carboxylic acid groups.

Conceptual Synthesis Workflow:

A plausible synthetic route would involve the deuteration of a suitable precursor. General methods for deuteration of carboxylic acids often utilize D₂O as the deuterium source under various catalytic conditions. For instance, methods involving synergistic photoredox and hydrogen atom transfer (HAT) catalysis have been developed for the decarboxylative deuteration of aliphatic carboxylic acids, achieving high deuterium incorporation.[2][6][7] Another approach could be the late-stage β -C(sp³)-H deuteration of free carboxylic acids.[8]


The synthesis of the unlabeled diglycolic acid backbone can be achieved through several routes, including the oxidation of diethylene glycol or the reaction of chloroacetic acid in an alkaline medium.[5]

Metabolic and Toxicological Pathway of Diglycolic Acid


Diglycolic acid is the primary toxic metabolite of diethylene glycol (DEG).[9] Understanding its metabolic formation and mechanism of toxicity is crucial, particularly in toxicological research and drug safety assessment.

The metabolic pathway begins with the ingestion of diethylene glycol, which is then metabolized in the liver. This process is initiated by the enzyme alcohol dehydrogenase (ADH), followed by the action of aldehyde dehydrogenase (ALDH). The inhibition of ADH with fomepizole has been shown to block the metabolism of DEG and prevent its associated toxicity.[10] The resulting diglycolic acid is then transported into renal cells, primarily via sodium-dependent dicarboxylate transporters (NaDCs), where it exerts its toxic effects.[4]

Metabolic and Toxicological Pathway of Diglycolic Acid

Quantitative Analysis Workflow

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. A highly selective decarboxylative deuteration of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diglycolic acid, 98% | Fisher Scientific [fishersci.ca]
- 4. 二甘醇酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Diglycolic acid - Wikipedia [en.wikipedia.org]
- 6. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 7. A highly selective decarboxylative deuteration of carboxylic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Diglycolic Acid | C4H6O5 | CID 8088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- To cite this document: BenchChem. [In-Depth Technical Guide to Diglycolic Acid-d4]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15088418#diglycolic-acid-d4-chemical-properties\]](https://www.benchchem.com/product/b15088418#diglycolic-acid-d4-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com